Naringenin-d4

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C15H12O5 |

|---|---|

分子量 |

276.28 g/mol |

IUPAC 名称 |

(2S)-5,7-dihydroxy-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2/t13-/m0/s1/i1D,2D,3D,4D |

InChI 键 |

FTVWIRXFELQLPI-MNZXJJDISA-N |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)[2H])[2H])O)[2H] |

规范 SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O |

产品来源 |

United States |

Foundational & Exploratory

Naringenin-d4: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of its Chemical Structure, Synthesis, and Biological Activity

Introduction

Naringenin-d4 is the deuterated form of naringenin, a naturally occurring flavanone predominantly found in citrus fruits. As a stable isotope-labeled internal standard, this compound is an indispensable tool in pharmacokinetic and metabolic studies, enabling precise quantification of naringenin in complex biological matrices. This technical guide provides a comprehensive overview of this compound, including its chemical structure, synthesis, and its utility in studying the biological activities of naringenin, with a focus on its impact on key signaling pathways.

Chemical Structure and Properties

This compound is structurally identical to naringenin, with the exception of four hydrogen atoms on the B-ring being replaced by deuterium atoms. This isotopic substitution occurs at the 2', 3', 5', and 6' positions of the phenyl group. This specific labeling provides a distinct mass shift, facilitating its use as an internal standard in mass spectrometry-based assays.

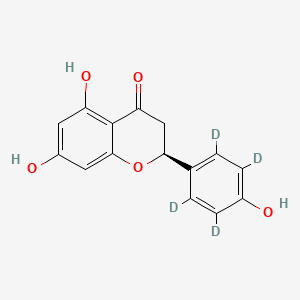

Chemical Structure of this compound

Caption: Chemical structure of [2′,3′,5′,6′-D4]naringenin.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₅H₈D₄O₅ | N/A |

| Molecular Weight | 276.28 g/mol | [1] |

| Appearance | Solid | N/A |

| Deuterium Incorporation | ≥98% | N/A |

Synthesis of this compound

The synthesis of [2′,3′,5′,6′-D4]naringenin typically involves the use of a deuterated precursor for the B-ring of the flavanone structure. A general synthetic scheme is outlined below.

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of [2′,3′,5′,6′-D4]naringenin

While a detailed, step-by-step protocol is proprietary to commercial suppliers, a representative synthesis is described in the literature, which can be adapted.[2][3] The synthesis generally proceeds as follows:

-

Preparation of Deuterated Precursor: Phenol-d5 is often used as the starting material. The hydroxyl group is typically protected, for example, as a methyl ether.

-

Acylation: The protected, deuterated phenol undergoes a Friedel-Crafts acylation to introduce an acetyl group.

-

Condensation: The resulting acetophenone derivative is then condensed with a suitably protected phloroglucinol derivative in the presence of a base to form a deuterated chalcone.

-

Cyclization: The chalcone is subsequently cyclized under acidic or basic conditions to form the flavanone ring system.

-

Deprotection: Finally, the protecting groups on the hydroxyl moieties are removed to yield [2′,3′,5′,6′-D4]naringenin.

-

Purification: The final product is purified using techniques such as column chromatography and recrystallization.

Quantitative Data

This compound is primarily used for quantitative analysis of naringenin by mass spectrometry. The following tables summarize key quantitative data.

Mass Spectrometry Data

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

| Naringenin | 271.0 | 151.1 / 119.0 | -26 / -35 | [4] |

| This compound | 275.1 | 151.0 | N/A | [5] |

Pharmacokinetic Parameters of Naringenin (Human)

| Dose | Cmax (µM) | Tmax (h) | AUC₀₋₂₄ (µM·h) | t₁/₂ (h) | Reference |

| 150 mg | 15.76 ± 7.88 | 3.17 ± 0.74 | 67.61 ± 24.36 | 3.0 | [6] |

| 600 mg | 48.45 ± 7.88 | 2.41 ± 0.74 | 199.06 ± 24.36 | 2.65 | [6] |

Biological Activity and Signaling Pathways

Naringenin exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[7] These effects are mediated through the modulation of various cellular signaling pathways. This compound is instrumental in studies designed to elucidate the mechanisms of action of naringenin.

Inhibition of NF-κB Signaling Pathway

Naringenin has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[8]

Caption: Naringenin inhibits NF-κB activation by preventing IKK-mediated phosphorylation of IκBα.

Modulation of MAPK Signaling Pathway

Naringenin also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes such as proliferation, differentiation, and apoptosis.[7][9]

Caption: Naringenin can inhibit the MAPK pathway by targeting upstream kinases like MAPKKK.

Experimental Protocols

Western Blot Analysis of NF-κB Pathway Proteins

This protocol describes a general method for analyzing the effect of naringenin on the NF-κB pathway using Western blotting.[8][10]

-

Cell Culture and Treatment:

-

Culture cells (e.g., RAW 264.7 macrophages) to 70-80% confluency.

-

Pre-treat cells with various concentrations of naringenin (e.g., 10, 25, 50 µM) for 1-2 hours.

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide (LPS), 1 µg/mL) for a specified time (e.g., 30 minutes) to activate the NF-κB pathway.

-

-

Protein Extraction:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα and p65 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to their respective total protein levels.

-

Conclusion

This compound is a critical tool for researchers and drug development professionals investigating the therapeutic potential of naringenin. Its use as an internal standard ensures accurate and reliable quantification in complex biological samples, which is essential for pharmacokinetic, metabolic, and mechanistic studies. The ability of naringenin to modulate key signaling pathways, such as NF-κB and MAPK, highlights its potential as a lead compound for the development of novel therapeutics for a range of diseases. Further research utilizing this compound will undoubtedly continue to unravel the intricate mechanisms underlying the beneficial health effects of this promising natural compound.

References

- 1. Practical Synthesis of Naringenin | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Chiral Determination of Naringenin by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry and Application in Citrus Peel and Pulp [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Safety and Pharmacokinetics of Naringenin: A Randomized, Controlled, Single Ascending Dose, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Comprehensive Review of Naringenin, a Promising Phytochemical with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protective effect of naringenin against experimental colitis via suppression of Toll-like receptor 4/NF-κB signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting MAPK Pathways by Naringenin Modulates Microglia M1/M2 Polarization in Lipopolysaccharide-Stimulated Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Purification of Naringenin-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Naringenin-d4, a deuterated analog of the naturally occurring flavonoid naringenin. The inclusion of deuterium isotopes in pharmacologically active molecules is a critical strategy in drug development to study metabolic pathways, enhance pharmacokinetic profiles, and create internal standards for analytical applications. This document outlines a detailed experimental protocol for the preparation of this compound, starting from the deuteration of its precursor, naringin, followed by hydrolysis. Furthermore, it details purification methodologies and provides key analytical data for the characterization of the final product.

Synthesis of this compound

The synthesis of this compound ([2′,3′,5′,6′-D4]naringenin) is a two-step process that begins with the deuteration of naringin to produce [2′,3′,5′,6′-D4]naringin, followed by the acid-catalyzed hydrolysis of the deuterated naringin to yield the target compound.

Step 1: Synthesis of [2′,3′,5′,6′-D4]Naringin

The first step involves the introduction of deuterium atoms onto the B-ring of the naringin molecule. This is achieved through a hydrogen-deuterium exchange reaction catalyzed by a transition metal, such as palladium on carbon (Pd/C), in the presence of a deuterium source.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve naringin in a deuterated solvent such as methanol-d4 (CD3OD).

-

Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.

-

Deuterium Source: Introduce a deuterium source. This can be achieved by purging the reaction vessel with deuterium gas (D2) and maintaining a positive pressure or by using a deuterium-donating reagent.

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 24-48 hours. The progress of the deuteration can be monitored by 1H NMR spectroscopy by observing the disappearance of the signals corresponding to the protons on the B-ring.

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield crude [2′,3′,5′,6′-D4]naringin. This crude product is typically used in the next step without further purification.

Step 2: Synthesis of [2′,3′,5′,6′-D4]Naringenin

The second step is the hydrolysis of the glycosidic bond in [2′,3′,5′,6′-D4]naringin to release the aglycone, this compound.

Experimental Protocol:

-

Hydrolysis: Dissolve 0.5 g (0.85 mmol) of [2′,3′,5′,6′-D4]naringin in 50 mL of a 2% sulfuric acid solution.[1]

-

Heating: Heat the solution at 80 °C for 40 minutes.[1]

-

Neutralization: After cooling, neutralize the solution by adding a 30% sodium hydroxide solution.[1]

-

Extraction: Extract the product with ethyl acetate three times.[1]

-

Drying and Concentration: Combine the organic fractions, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to obtain the crude [2′,3′,5′,6′-D4]naringenin.[1]

Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, by-products, and other impurities. The two primary methods for purification are flash column chromatography and recrystallization.

Purification by Flash Column Chromatography

This is a highly effective method for separating compounds with different polarities.

Experimental Protocol:

-

Column Preparation: Pack a glass column with silica gel as the stationary phase, equilibrated with a suitable non-polar solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of increasing polarity, for example, starting with a low percentage of ethyl acetate in hexane and gradually increasing the ethyl acetate concentration.

-

Fraction Collection: Collect the fractions as they elute from the column.

-

Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified [2′,3′,5′,6′-D4]naringenin as a yellow powder.[1]

Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a particular solvent or solvent mixture at different temperatures.

Experimental Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Ethanol or an ethanol-water mixture is often effective for flavonoids.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent to form a saturated solution.

-

Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be heated briefly and then filtered hot to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals. The cooling process can be further continued in an ice bath to maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and characterization of [2′,3′,5′,6′-D4]naringenin.

| Parameter | Value | Reference |

| Synthesis Yield | ||

| [2′,3′,5′,6′-D4]Naringenin | 32% | [1] |

| Physical Properties | ||

| Appearance | Yellow powder | [1] |

| Melting Point | 252 °C | |

| Spectroscopic Data | ||

| 1H NMR (500 MHz, MeOD) | δ: 7.31 (d, J = 8.4 Hz, OH), 6.82 (d, J = 4.8 Hz, OH), 5.89 (d, J = 5.8 Hz, 2H), 5.35 (dd, J = 13.0, 2.4 Hz, 1H), 3.11 (dd, J = 17.0, 13.0 Hz, 1H), 2.70 (dd, J = 17.0, 2.4 Hz, 1H) | |

| 13C NMR (125 MHz, MeOD) | δ: 197.8, 168.3, 165.5, 164.9, 158.9, 130.9, 128.7 (2C, t, J = 23.8 Hz), 116.0 (2C, t, J = 24.1 Hz), 103.4, 97.0, 96.1, 80.4, 44.0 | |

| Infrared (IR) νmax (cm-1) | 3281, 3124, 1633, 1606, 1498, 1461, 1438, 1347, 1310, 1224, 1180, 1157, 1081, 1063, 963, 827, 728 | |

| High-Resolution Mass Spectrometry (HRMS, ESI-) | m/z calculated for C15H7D4O5 [M–H]− 275.0858, found 275.0846 |

Visualized Workflows

The following diagrams illustrate the synthesis and purification workflows for this compound.

Caption: Synthetic pathway for this compound.

Caption: Purification workflow for this compound.

References

A Technical Guide on the Biosynthesis and Analysis of Naringenin

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of naringenin, a key flavonoid found predominantly in citrus fruits, and the analytical methodologies employed for its study. While data on the natural isotopic abundance of naringenin is not extensively available in current literature, this guide focuses on the fundamental aspects of its formation in nature and the techniques used for its characterization, which are crucial for research and drug development.

Naringenin Biosynthesis

Naringenin is a flavanone synthesized in plants through the phenylpropanoid pathway.[1] This pathway converts the amino acid L-phenylalanine or L-tyrosine into 4-coumaroyl-CoA, which serves as a key precursor for a wide array of secondary metabolites, including flavonoids.[1][2]

The biosynthesis of naringenin from its precursors involves a series of enzymatic steps:

-

Phenylalanine/Tyrosine Ammonia Lyase (PAL/TAL): The pathway begins with the deamination of L-phenylalanine by PAL to form cinnamic acid, or the deamination of L-tyrosine by TAL to form p-coumaric acid.[1]

-

Cinnamate-4-hydroxylase (C4H): When the pathway starts from phenylalanine, cinnamic acid is hydroxylated by C4H to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it with Coenzyme A to form 4-coumaroyl-CoA.

-

Chalcone Synthase (CHS): CHS catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[3]

-

Chalcone Isomerase (CHI): Finally, CHI facilitates the stereospecific cyclization of naringenin chalcone to produce (2S)-naringenin.[3]

In some organisms, such as the actinobacterium Streptomyces clavuligerus, the biosynthesis of naringenin also occurs, starting from L-tyrosine.[1] Microbial production of naringenin has been explored in genetically engineered Escherichia coli and Saccharomyces cerevisiae.[3][4]

Analytical Methodologies for Naringenin

The analysis of naringenin in various matrices, such as plant extracts, foods, and biological fluids, typically involves chromatographic techniques coupled with various detectors. High-performance liquid chromatography (HPLC) is a widely used method for the separation and quantification of flavonoids.[5][6][7]

Experimental Protocols

A general workflow for the analysis of naringenin is outlined below. It is important to note that specific parameters will need to be optimized depending on the sample matrix and analytical instrumentation.

2.1.1. Sample Preparation

-

Plant Material/Food Samples:

-

Homogenize the sample.

-

Perform a solid-liquid extraction using a suitable solvent such as methanol, ethanol, or a mixture with water.[8] Ultrasonic or microwave-assisted extraction can enhance efficiency.

-

Centrifuge the extract to pellet solid debris.

-

Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.

-

For complex matrices, a solid-phase extraction (SPE) step may be necessary for cleanup and concentration.

-

-

Biological Fluids (Urine, Plasma):

-

Perform a protein precipitation step by adding a solvent like acetonitrile or methanol, often containing an internal standard.[9]

-

Vortex the mixture vigorously.

-

Centrifuge at high speed (e.g., 15,000 x g) to pellet precipitated proteins.[9]

-

Collect the supernatant and evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

2.1.2. Chromatographic Separation

-

Instrumentation: An HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a photodiode array (PDA) detector and/or a mass spectrometer (MS).

-

Column: A reversed-phase C18 column is commonly used for the separation of flavonoids.

-

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous solvent (A) and an organic solvent (B).

-

Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Flow Rate: Typically in the range of 0.5-1.0 mL/min for HPLC.

-

Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.[7]

-

Injection Volume: Typically 5-20 µL.

2.1.3. Detection and Quantification

-

PDA Detection: Flavonoids exhibit characteristic UV-Vis spectra. Naringenin can be monitored at its absorption maxima, typically around 280-290 nm and 320-330 nm.[10]

-

Mass Spectrometry (MS) Detection:

-

LC-MS/MS is a highly sensitive and selective technique for the identification and quantification of naringenin and its metabolites.[11][12]

-

Electrospray ionization (ESI) is a common ionization source, often operated in negative ion mode.

-

Quantification is typically performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.[11]

-

2.1.4. Method Validation

A developed analytical method should be validated for its intended purpose. Key validation parameters include:

-

Linearity: The range over which the detector response is proportional to the analyte concentration.

-

Accuracy: The closeness of the measured value to the true value.

-

Precision: The degree of agreement among individual measurements (repeatability and reproducibility).

-

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

-

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

Isotopic Labeling in Naringenin Research

While natural isotopic abundance data for naringenin is scarce, stable isotope labeling is a powerful tool in naringenin research. Deuterium-labeled naringenin ([D4]naringenin) is often synthesized and used as an internal standard for quantitative analysis by LC-MS/MS.[13] This approach improves the accuracy and precision of quantification by correcting for matrix effects and variations in sample preparation and instrument response.[12] Furthermore, stable isotope-labeled precursors can be used in metabolic studies to trace the biotransformation of naringin to naringenin and its subsequent metabolites by gut microbiota.[12][13]

Conclusion

This technical guide has provided a comprehensive overview of the biosynthesis of naringenin and the analytical methodologies for its study. Understanding the biosynthetic pathway is fundamental to exploring the natural production of this important flavonoid. The detailed experimental workflow for naringenin analysis provides a solid foundation for researchers to develop and validate robust analytical methods. While direct data on the natural isotopic abundance of naringenin is limited, the use of stable isotope labeling remains a critical technique in advancing our understanding of its metabolism and pharmacokinetics.

References

- 1. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two putative parallel pathways for naringenin biosynthesis in Epimedium wushanense - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Step-by-step optimization of a heterologous pathway for de novo naringenin production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Microbial Metabolism of Naringin and the Impact on Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneously Quantitative Analysis of Naringin and Its Major Human Gut Microbial Metabolites Naringenin and 3-(4'-Hydroxyphenyl) Propanoic Acid via Stable Isotope Deuterium-Labeling Coupled with RRLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simultaneously Quantitative Analysis of Naringin and Its Major Human Gut Microbial Metabolites Naringenin and 3-(4′-Hydroxyphenyl) Propanoic Acid via Stable Isotope Deuterium-Labeling Coupled with RRLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

Naringenin vs. Naringenin-d4: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the key differences between Naringenin and its deuterated analogue, Naringenin-d4. Tailored for researchers, scientists, and drug development professionals, this document outlines the fundamental properties, analytical methodologies, and practical applications of these compounds, emphasizing the utility of this compound as an internal standard in quantitative analysis.

Core Structural and Physicochemical Differences

Naringenin is a naturally occurring flavanone found predominantly in citrus fruits, known for its various biological activities, including antioxidant and anti-inflammatory properties.[1] Its chemical structure consists of a flavanone backbone with three hydroxyl groups.

This compound is a synthetic, isotopically labeled version of Naringenin where four hydrogen atoms on the B-ring have been replaced with deuterium atoms.[2][3] This substitution results in a molecule that is chemically identical to Naringenin in terms of reactivity but possesses a higher molecular weight. This mass difference is the cornerstone of its application in analytical chemistry.

| Property | Naringenin | This compound | Reference |

| Chemical Formula | C₁₅H₁₂O₅ | C₁₅H₈D₄O₅ | [2] |

| Molar Mass | 272.25 g/mol | 276.28 g/mol | [4] |

| Deuterium Label Positions | N/A | 2', 3', 5', 6' | [2][3] |

Applications in Research and Drug Development

The primary and most critical application of this compound is as an internal standard for the quantification of Naringenin in complex biological matrices such as plasma and urine.[2] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry-based bioanalysis.

Key Advantages of Using this compound as an Internal Standard:

-

Minimizes Matrix Effects: Biological samples can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. As this compound has virtually identical physicochemical properties to Naringenin, it experiences the same matrix effects, allowing for accurate correction.

-

Accounts for Sample Preparation Variability: Losses during extraction, handling, and injection affect both the analyte and the internal standard equally, ensuring that the ratio between them remains constant.

-

Improves Accuracy and Precision: By correcting for variations in sample preparation and instrument response, the use of a deuterated internal standard significantly enhances the accuracy and precision of the analytical method.

Experimental Protocols: Quantification of Naringenin using LC-MS/MS

This section details a typical experimental protocol for the quantification of Naringenin in a biological matrix using this compound as an internal standard. This protocol is a composite of methodologies described in the scientific literature.

Materials and Reagents

-

Naringenin analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., human plasma)

Sample Preparation

-

Spiking of Internal Standard: To 100 µL of the plasma sample, add 10 µL of this compound working solution (concentration will depend on the expected analyte concentration range).

-

Protein Precipitation: Add 300 µL of acetonitrile to the sample to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

-

Injection: Inject a defined volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Ionization Mode: Electrospray ionization in negative mode (ESI-) is typically used for flavanones.

Mass Spectrometry Parameters

The analysis is performed in Multiple Reaction Monitoring (MRM) mode. The following table summarizes the typical precursor and product ions for Naringenin and this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

| Naringenin | 271.0 | 151.0 | - | |

| This compound | 275.0 | 151.0 | - | [2] |

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Naringenin's Effect on the NF-κB Signaling Pathway

Naringenin has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates this mechanism.

Experimental Workflow for a Pharmacokinetic Study

The following diagram outlines a typical workflow for a pharmacokinetic study of Naringenin using this compound as an internal standard.

Conclusion

This compound is an indispensable tool for researchers engaged in the quantitative analysis of Naringenin. Its use as an internal standard in LC-MS/MS methodologies provides a level of accuracy and precision that is essential for reliable pharmacokinetic and metabolic studies. Understanding the key differences and proper application of both Naringenin and this compound is crucial for advancing research in the fields of pharmacology and drug development.

References

- 1. Simultaneously Quantitative Analysis of Naringin and Its Major Human Gut Microbial Metabolites Naringenin and 3-(4′-Hydroxyphenyl) Propanoic Acid via Stable Isotope Deuterium-Labeling Coupled with RRLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Rapid LC-MS/MS Method for Simultaneous Determination of Ten Flavonoid Metabolites of Naringin in Rat Urine and Its Application to an Excretion Study - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Biological Activities of Naringenin and Naringenin-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naringenin, a naturally occurring flavanone predominantly found in citrus fruits, has garnered significant scientific interest due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[1][2] Its therapeutic potential, however, is often limited by its low oral bioavailability and rapid metabolism.[3][4] This has led to the exploration of strategies to enhance its pharmacokinetic profile, with deuterium substitution emerging as a promising approach. This technical guide provides a comprehensive overview of the biological activities of Naringenin and introduces Naringenin-d4, its deuterated counterpart. While direct comparative biological activity data between the two is nascent, this document will extrapolate the potential enhancements in this compound's efficacy based on the well-established principles of the kinetic isotope effect. This guide will delve into the known mechanisms of action of Naringenin, present quantitative data from various in vitro studies, detail relevant experimental protocols, and visualize key signaling pathways.

Introduction to Naringenin and the Rationale for Deuteration

Naringenin (4′,5,7-trihydroxyflavanone) is the aglycone form of the flavonoid naringin.[3] It exerts its biological effects through the modulation of numerous cellular signaling pathways, contributing to its wide range of observed bioactivities.[5][6][7] Despite its promising preclinical profile, the clinical translation of Naringenin has been hampered by its poor pharmacokinetic properties, characterized by extensive first-pass metabolism in the gut and liver.[4][8]

This compound is a deuterated version of Naringenin, where four hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution is a strategy employed in drug development to improve the metabolic stability of a compound. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. For Naringenin, this could mean reduced susceptibility to enzymatic degradation, leading to a longer half-life, increased systemic exposure, and potentially enhanced biological activity in vivo. While direct comparative studies on the biological activity of this compound are limited, its primary application has been in pharmacokinetic and metabolic studies as an isotopic tracer.[9]

Comparative Biological Activities: Naringenin vs. This compound

The fundamental biological activities of this compound are expected to be identical to those of Naringenin, as isotopic substitution does not alter the molecule's core structure or its ability to interact with biological targets. The key difference is anticipated to lie in the potency and duration of action in a physiological system, stemming from the altered pharmacokinetic profile of this compound. An improved metabolic stability of this compound would likely result in higher and more sustained plasma concentrations, thereby amplifying the known biological effects of Naringenin.

Quantitative Data on Naringenin's Biological Activity

The following tables summarize key quantitative data for Naringenin from various published studies. This data provides a baseline for its biological potency, which could be enhanced in its deuterated form.

Table 1: In Vitro Anti-proliferative Activity of Naringenin (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| C33A | Cervical Cancer | 745 | [10] |

| SiHa | Cervical Cancer | 764 | [10] |

| HeLa | Cervical Cancer | 793 | [10] |

| MDA-MB-231 | Breast Cancer | 16 | [11] |

| HepG-2 | Liver Cancer | Varies | [12] |

| Bel-7402 | Liver Cancer | Varies | [12] |

| HT-29 | Colon Cancer | Varies | [12] |

| MCF-7 | Breast Cancer | Varies | [12] |

Table 2: Pharmacokinetic Parameters of Naringenin

| Parameter | Value | Species | Reference |

| Oral Bioavailability | ~4-8% | Rabbits | [4][13] |

| Oral Bioavailability | ~15% | Humans | [3] |

Note: The variability in IC50 values can be attributed to differences in experimental conditions and cell line sensitivities.

Key Signaling Pathways Modulated by Naringenin

Naringenin's diverse biological effects are a consequence of its ability to modulate multiple intracellular signaling pathways. The following diagrams illustrate some of the key pathways influenced by Naringenin.

Caption: Naringenin inhibits the PI3K/Akt/mTOR signaling pathway.

Caption: Naringenin suppresses the NF-κB signaling pathway.

Detailed Experimental Protocols

This section provides standardized protocols for assessing the key biological activities of Naringenin and, by extension, this compound.

In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of the test compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.5 mM in methanol)

-

Test compounds (Naringenin or this compound) at various concentrations (e.g., 15–250 µg/mL)

-

Ascorbic acid (positive control)

-

Methanol

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compounds and ascorbic acid in methanol.

-

In a 96-well plate, add 100 µL of each concentration of the test compound or standard to respective wells.

-

Add 100 µL of DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

A blank containing only methanol and DPPH is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100[14][15]

In Vitro Anti-inflammatory Activity - Measurement of Pro-inflammatory Cytokines

Objective: To assess the inhibitory effect of the test compound on the production of pro-inflammatory cytokines in macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Test compounds (Naringenin or this compound)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[16][17]

-

A control group treated with LPS alone is used as a reference.

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Conclusion and Future Directions

Naringenin exhibits a broad spectrum of biological activities that hold significant therapeutic promise. The primary obstacle to its clinical application remains its suboptimal pharmacokinetic profile. The strategic deuteration of Naringenin to form this compound presents a viable approach to overcome this limitation. By enhancing its metabolic stability, this compound is poised to exhibit superior in vivo efficacy compared to its non-deuterated parent compound.

Future research should focus on direct, head-to-head comparative studies of the biological activities of Naringenin and this compound, both in vitro and, more importantly, in vivo. Detailed pharmacokinetic and pharmacodynamic studies of this compound are warranted to quantify the impact of deuteration on its absorption, distribution, metabolism, and excretion, and to correlate these parameters with its biological effects. Such studies will be instrumental in validating the therapeutic potential of this compound and paving the way for its further development as a novel therapeutic agent.

References

- 1. Biological effects of naringenin and naringin: a review of bioassays | Research, Society and Development [rsdjournal.org]

- 2. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of metabolic pharmacokinetics of naringin and naringenin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Neuroprotective effect of naringenin is mediated through suppression of NF-κB signaling pathway in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and metabolism of dietary flavonoids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Beneficial Effects of Citrus Flavanones Naringin and Naringenin and Their Food Sources on Lipid Metabolism: An Update on Bioavailability, Pharmacokinetics, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Naringin induces endoplasmic reticulum stress-mediated apoptosis, inhibits β-catenin pathway and arrests cell cycle in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessing the antioxidant properties of Naringin and Rutin and investigating their oxidative DNA damage effects in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. phcogres.com [phcogres.com]

- 16. Empowering Naringin’s Anti-Inflammatory Effects through Nanoencapsulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Naringenin-d4 as a Tracer in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naringenin, a flavanone predominantly found in citrus fruits, has garnered significant attention for its potential therapeutic effects on metabolic disorders, including obesity, diabetes, and hyperlipidemia.[1] To accurately investigate its absorption, distribution, metabolism, and excretion (ADME), and to quantify its metabolic fate in vivo, stable isotope-labeled tracers are indispensable tools. Naringenin-d4, a deuterated isotopologue of naringenin, serves as an ideal tracer for these metabolic studies. Its use, in conjunction with mass spectrometry-based analytical techniques, allows for the precise differentiation and quantification of the exogenously administered compound from endogenous analogues.

This technical guide provides a comprehensive overview of the application of this compound as a tracer in metabolic research. It details experimental protocols, data presentation, and the underlying signaling pathways, offering a valuable resource for researchers in pharmacology, nutrition, and drug development.

Properties and Synthesis of this compound

This compound, specifically [2′,3′,5′,6′-D4]naringenin, is synthesized from its precursor, [2′,3′,5′,6′-D4]naringin. The synthesis involves the acid hydrolysis of the deuterated naringin to yield the aglycone, this compound.[2]

Table 1: Physicochemical Properties of [2′,3′,5′,6′-D4]Naringenin

| Property | Value | Reference |

| Molecular Formula | C₁₅H₈D₄O₅ | [2] |

| Molecular Weight | 276.3 g/mol | Calculated |

| Appearance | Yellow powder | [2] |

| Melting Point | 252 °C | [2] |

Metabolic Pathways of Naringenin

Orally ingested naringin is first hydrolyzed by gut microbiota to its aglycone form, naringenin.[1] Naringenin is then absorbed and undergoes extensive phase I and phase II metabolism, primarily in the liver. The major metabolic pathways include glucuronidation and sulfation.[1] The use of this compound allows for the precise tracing of these metabolic transformations.

Metabolic fate of orally administered Naringin-d4.

Signaling Pathways Modulated by Naringenin

Naringenin exerts its metabolic effects by modulating several key signaling pathways, primarily the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) pathways.

AMPK Signaling Pathway

Naringenin is known to activate AMPK, a central regulator of cellular energy homeostasis.[3] Activation of AMPK leads to the inhibition of anabolic pathways and the stimulation of catabolic processes, such as fatty acid oxidation and glucose uptake.[3]

Naringenin-mediated activation of the AMPK signaling pathway.

PPAR Signaling Pathway

Naringenin has been shown to act as an agonist for PPARα and PPARγ.[4][5] Activation of PPARα stimulates the expression of genes involved in fatty acid oxidation, while PPARγ activation is crucial for adipogenesis and insulin sensitivity.[4][5]

Naringenin-mediated activation of PPAR signaling pathways.

Experimental Protocols

A typical in vivo metabolic tracer study using this compound in a rodent model involves several key stages, from tracer administration to sample analysis.

Experimental Workflow

Workflow for a this compound metabolic tracer study.

In-Vivo Study Protocol (Rat Model)

This protocol outlines a general procedure for an oral administration study.

-

Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals should be acclimatized for at least one week before the experiment.

-

Housing: For urine and feces collection, rats should be housed individually in metabolic cages.[6][7]

-

Fasting: Animals should be fasted overnight (12-16 hours) with free access to water before tracer administration.

-

Tracer Administration:

-

Sample Collection:

-

Blood: Collect blood samples (approximately 200 µL) from the tail vein or saphenous vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[10] Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Urine and Feces: Collect urine and feces at timed intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48 hours) using metabolic cages.[6]

-

Tissues: At the end of the study (e.g., 24 or 48 hours), euthanize the animals and collect relevant tissues (liver, kidney, intestine, adipose tissue, etc.).[11]

-

-

Sample Processing:

-

Plasma: Centrifuge blood samples at 4°C to separate plasma.

-

Urine: Measure the volume and store at -80°C.

-

Feces: Lyophilize, weigh, and pulverize the samples.

-

Tissues: Rinse with cold saline, blot dry, weigh, and store at -80°C until homogenization.

-

Sample Preparation for LC-MS/MS Analysis

-

Plasma:

-

To 100 µL of plasma, add an internal standard (e.g., a different deuterated compound or a structurally similar molecule).

-

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

-

Vortex and centrifuge to pellet the protein.

-

Evaporate the supernatant to dryness and reconstitute in the mobile phase for injection.

-

-

Urine:

-

Thaw and centrifuge urine samples.

-

Dilute an aliquot of the supernatant with mobile phase.

-

Add an internal standard before injection.

-

-

Tissue Homogenates:

-

Homogenize the tissue in a suitable buffer.

-

Perform protein precipitation and extraction as described for plasma.

-

LC-MS/MS Analytical Method

A rapid resolution liquid chromatography-tandem mass spectrometry (RRLC-MS/MS) method is typically used for the quantification of this compound and its metabolites.[2]

Table 2: Example LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting |

| Chromatography | |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation of naringenin and its metabolites |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transitions | |

| This compound | Precursor ion: m/z 275.1 → Product ion: m/z 151.0[2] |

| Naringenin (unlabeled) | Precursor ion: m/z 271.1 → Product ion: m/z 151.0[12] |

Quantitative Data and Interpretation

The use of this compound as a tracer allows for the accurate determination of key pharmacokinetic parameters.

In-Vitro Metabolism of D4-Naringin

A study on the metabolism of D4-naringin by human gut microbiota provides valuable quantitative data on the conversion to D4-naringenin and its subsequent metabolite, D4-HPPA.[2]

Table 3: Concentration of D4-Naringin and its Metabolites Over Time in an In-Vitro Human Gut Microbiota Model

| Time (hours) | D4-Naringin (µmol/L) | D4-Naringenin (µmol/L) | D4-HPPA (µmol/L) |

| 0 | 3.15 | 0 | 0 |

| 2 | 2.18 | 0.82 | 0.05 |

| 4 | 1.25 | 1.21 | 0.23 |

| 8 | 0.56 | 1.05 | 0.68 |

| 12 | 0.41 | 0.73 | 0.89 |

| 24 | 0.36 | 0.44 | 0.46 |

| Data adapted from Chen et al., 2019.[2] |

Representative In-Vivo Pharmacokinetic Parameters

While specific in-vivo pharmacokinetic data for this compound is limited, the following table presents representative parameters based on studies with unlabeled naringenin in rats. These values provide an expected range for a tracer study.

Table 4: Representative Pharmacokinetic Parameters of Naringenin in Rats (Oral Administration)

| Parameter | Value | Reference |

| Tmax (Time to peak concentration) | 0.5 - 2 hours | [10] |

| Cmax (Peak plasma concentration) | Dose-dependent | [10] |

| t₁/₂ (Elimination half-life) | 2 - 4 hours | [10] |

| Bioavailability | ~15% | [13] |

| Major Metabolites | Glucuronides and sulfates | [1] |

| Tissue Distribution | Highest concentrations in the gastrointestinal tract, liver, and kidneys | [11] |

Conclusion

This compound is a powerful and essential tool for elucidating the metabolic fate and mechanisms of action of naringenin. This technical guide provides a framework for designing and conducting robust metabolic tracer studies, from in-vivo protocols to advanced analytical techniques. The detailed methodologies and data presentation herein are intended to support researchers in generating high-quality, reproducible data, ultimately advancing our understanding of the therapeutic potential of this promising natural compound. The use of stable isotope tracers like this compound is critical for bridging the gap between preclinical findings and clinical applications in the development of naringenin-based therapies for metabolic diseases.

References

- 1. Effect of Citrus Flavonoids, Naringin and Naringenin, on Metabolic Syndrome and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneously Quantitative Analysis of Naringin and Its Major Human Gut Microbial Metabolites Naringenin and 3-(4′-Hydroxyphenyl) Propanoic Acid via Stable Isotope Deuterium-Labeling Coupled with RRLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of naringenin and naringin on the glucose uptake and AMPK phosphorylation in high glucose treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naringenin inhibits the assembly and long-term production of infectious hepatitis C virus particles through a PPAR-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tmc.sinica.edu.tw [tmc.sinica.edu.tw]

- 7. Hydrophobic Sand Versus Metabolic Cages: A Comparison of Urine Collection Methods for Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. Tissue distribution of rat flavanol metabolites at different doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneously Quantitative Analysis of Naringin and Its Major Human Gut Microbial Metabolites Naringenin and 3-(4'-Hydroxyphenyl) Propanoic Acid via Stable Isotope Deuterium-Labeling Coupled with RRLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. d-ietary-f-lavonoids-bioavailability-metabolic-effects-and-safety - Ask this paper | Bohrium [bohrium.com]

Methodological & Application

Application Note: Quantification of Naringenin in Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naringenin, a naturally occurring flavanone predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities. Accurate quantification of naringenin in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of naringenin in plasma, employing naringenin-d4 as a stable isotope-labeled internal standard to ensure high accuracy and precision.

Principle

This method utilizes a simple protein precipitation technique for plasma sample preparation, followed by chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (this compound) compensates for potential variations in sample preparation and matrix effects, leading to reliable and reproducible results.

Experimental Workflow

Caption: Overall experimental workflow for the quantification of naringenin in plasma.

Materials and Reagents

-

Naringenin (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: C18, 2.1 x 50 mm, 1.8 µm (or equivalent)

-

Microcentrifuge

-

Nitrogen evaporator

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of naringenin and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the naringenin stock solution with 50:50 (v/v) methanol:water to create working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

-

Calibration Curve and QC Samples: Spike blank plasma with the appropriate naringenin working standard solutions to prepare calibration standards at concentrations of 5, 10, 50, 100, 500, and 1000 ng/mL. Prepare QC samples at low (15 ng/mL), medium (150 ng/mL), and high (800 ng/mL) concentrations in the same manner.

Sample Preparation Protocol

-

To 50 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.

-

Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (see Table 1) and vortex.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The chromatographic and mass spectrometric conditions should be optimized for the specific instrumentation used. The following are typical parameters:

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 90% B over 5 min, hold for 1 min, return to initial conditions |

Table 2: Mass Spectrometry Parameters

| Parameter | Naringenin | This compound |

| Ionization Mode | ESI Positive | ESI Positive |

| Precursor Ion (m/z) | 273.2 | 277.2 |

| Product Ion (m/z) | 153.1 | 157.1 |

| Dwell Time (ms) | 100 | 100 |

| Collision Energy (eV) | 25 | 25 |

| Declustering Potential (V) | 60 | 60 |

Data Analysis and Results

The concentration of naringenin in the plasma samples is determined by calculating the peak area ratio of naringenin to this compound. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding nominal concentrations. A linear regression with a weighting factor of 1/x² is typically used.

Calibration Curve

The calibration curve should demonstrate linearity over the desired concentration range.

Table 3: Representative Calibration Curve Data

| Nominal Concentration (ng/mL) | Peak Area Ratio (Naringenin/Naringenin-d4) |

| 5 | 0.048 |

| 10 | 0.095 |

| 50 | 0.482 |

| 100 | 0.975 |

| 500 | 4.891 |

| 1000 | 9.852 |

| Correlation Coefficient (r²) | >0.995 |

Precision and Accuracy

The precision and accuracy of the method are evaluated by analyzing the QC samples at three different concentration levels on the same day (intra-day) and on three different days (inter-day). The acceptance criteria are typically within ±15% for both precision (as coefficient of variation, CV%) and accuracy (as relative error, RE%).

Table 4: Intra-day and Inter-day Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (CV%) | Intra-day Accuracy (RE%) | Inter-day Precision (CV%) | Inter-day Accuracy (RE%) |

| Low | 15 | 4.2 | -2.5 | 5.8 | -3.1 |

| Medium | 150 | 3.1 | 1.8 | 4.5 | 2.3 |

| High | 800 | 2.5 | 3.2 | 3.9 | 2.8 |

Matrix Effect and Recovery

The matrix effect and recovery should be assessed to ensure that the method is not significantly affected by the plasma matrix. The matrix effect is evaluated by comparing the peak response of an analyte in a post-extraction spiked sample to that of a neat standard solution. Recovery is determined by comparing the analyte response in a pre-extraction spiked sample to that in a post-extraction spiked sample.

Table 5: Matrix Effect and Recovery Data

| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |

| Low | 15 | 95.8 | 91.2 |

| High | 800 | 98.2 | 93.5 |

Signaling Pathway (Illustrative)

While a signaling pathway is not directly involved in the quantification method itself, naringenin is known to modulate various cellular signaling pathways. The following diagram illustrates a simplified representation of a pathway that naringenin might influence.

Caption: Illustrative signaling pathway potentially modulated by naringenin.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of naringenin in plasma using this compound as an internal standard. The method is sensitive, specific, and demonstrates excellent precision and accuracy, making it suitable for a wide range of bioanalytical applications in drug discovery and development.

Application Notes and Protocols for Pharmacokinetic Studies of Naringenin using Naringenin-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naringenin, a flavanone predominantly found in citrus fruits, has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-tumor effects.[1] However, its therapeutic potential is often limited by poor water solubility and low bioavailability.[1] To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of naringenin, robust pharmacokinetic studies are essential. A critical component of such studies is the use of a suitable internal standard for bioanalytical quantification to ensure accuracy and precision.

Stable isotope-labeled internal standards (SIL-IS), such as Naringenin-d4, are considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[2][3][4] this compound shares identical chemical and physical properties with naringenin, ensuring it co-elutes and experiences similar extraction recovery and ionization efficiency.[2] This minimizes variability arising from sample preparation and matrix effects, leading to more reliable and reproducible pharmacokinetic data.[3]

These application notes provide a detailed protocol for conducting a pharmacokinetic study of naringenin in a preclinical model, utilizing this compound as an internal standard for quantification by LC-MS/MS. The protocol covers animal handling, sample collection, sample preparation including enzymatic hydrolysis of conjugates, and bioanalytical methodology.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of naringenin from preclinical and clinical studies. These values can serve as a reference for expected outcomes.

Table 1: Pharmacokinetic Parameters of Naringenin in Rats Following a Single Oral Administration

| Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (µM·h) | t½ (h) | Reference |

| 50 | 2.8 ± 0.5 (glucuronides) | 2.17 ± 1.21 | 1259.9 ± 356.8 (glucuronides) | - | [5] |

| 50 | 6.4 ± 1.2 (sulfates) | 3.46 ± 1.94 | 6841.7 ± 325.9 (sulfates) | - | [5] |

Note: Following oral administration, unconjugated naringenin is often undetectable or present at very low levels. The primary circulating forms are its glucuronide and sulfate conjugates.[5]

Table 2: Pharmacokinetic Parameters of Serum Naringenin in Humans Following a Single Ascending Oral Dose

| Dose (mg) | Cmax (µM) | Tmax (h) | AUC₀₋₂₄h (µM·h) | t½ (h) | Reference |

| 150 | 15.76 ± 7.88 | 3.17 ± 0.74 | 67.61 ± 24.36 | 3.0 | [6] |

| 600 | 48.45 ± 7.88 | 2.41 ± 0.74 | 199.06 ± 24.36 | 2.65 | [6] |

Experimental Protocols

In-Life Study: Pharmacokinetic Assessment in Rats

This protocol outlines a typical pharmacokinetic study in rats following oral administration of naringenin.

Materials and Reagents:

-

Naringenin

-

Vehicle for dosing (e.g., 0.5% carboxymethylcellulose in water)

-

Sprague-Dawley rats (male, 8-10 weeks old)

-

Oral gavage needles

-

Blood collection tubes (e.g., with K2EDTA anticoagulant)

-

Centrifuge

-

Freezer (-80°C)

Protocol:

-

Acclimation: Acclimate animals for at least one week prior to the study with free access to food and water.[7]

-

Fasting: Fast animals overnight (approximately 12 hours) before dosing, with water available ad libitum.[7]

-

Dosing: Prepare a homogenous suspension of naringenin in the chosen vehicle. Administer a single oral dose of naringenin (e.g., 50 mg/kg) via oral gavage.

-

Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points. A typical sampling schedule would be: pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[5][8]

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

-

Sample Storage: Transfer the plasma samples to labeled cryovials and store at -80°C until analysis.

Bioanalytical Sample Preparation and Analysis

This protocol describes the extraction of naringenin and its conjugates from plasma and subsequent analysis by LC-MS/MS using this compound as an internal standard. Since naringenin is extensively metabolized to glucuronide and sulfate conjugates, an enzymatic hydrolysis step is included to measure total naringenin.[5][9]

Materials and Reagents:

-

Rat plasma samples

-

This compound (internal standard)

-

β-glucuronidase/sulfatase from Helix pomatia (Type H-1 or similar)[9][10]

-

Acetic acid buffer (0.2 M, pH 5.0)[9]

-

Acetonitrile (HPLC grade)

-

Formic acid (MS grade)

-

Water (ultrapure)

-

Microcentrifuge tubes

-

Nitrogen evaporator

Protocol:

a) Sample Preparation (Protein Precipitation and Hydrolysis):

-

Thaw plasma samples on ice.

-

In a microcentrifuge tube, add 50 µL of rat plasma.

-

Add 10 µL of this compound internal standard working solution (concentration will depend on the calibration curve range).

-

To measure total naringenin, add 10 µL of β-glucuronidase/sulfatase solution (e.g., 1000 units/mL in acetic acid buffer, pH 5.0) and incubate at 37°C for 2 hours.[5][9]

-

Stop the reaction and precipitate proteins by adding 200 µL of acetonitrile.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80% Water with 0.1% Formic Acid, 20% Acetonitrile) for LC-MS/MS analysis.

b) LC-MS/MS Analysis:

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., Waters Xselect HSS T3 C18, 2.1 mm × 100 mm, 5 µm).[13]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[13]

-

Flow Rate: 0.4 mL/min.[14]

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

-

-

Mass Spectrometry Conditions:

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of naringenin to this compound against the concentration of the naringenin standards.

-

Determine the concentration of naringenin in the plasma samples from the calibration curve.

-

Use the plasma concentration-time data to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis with appropriate software (e.g., WinNonlin).

-

Visualizations

References

- 1. LC-MS/MS Pharmacokinetics of Naringenin & Its Cocrystal - Creative Proteomics [creative-proteomics.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. scispace.com [scispace.com]

- 5. jfda-online.com [jfda-online.com]

- 6. Safety and Pharmacokinetics of Naringenin: A Randomized, Controlled, Single Ascending Dose, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats [frontiersin.org]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics and Metabolism of Naringin and Active Metabolite Naringenin in Rats, Dogs, Humans, and the Differences Between Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Naringenin in Human Plasma Using Naringenin-d4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of naringenin in human plasma. The method utilizes Naringenin-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, allowing for a high-throughput workflow. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and other clinical research applications involving naringenin.

Introduction

Naringenin is a flavanone predominantly found in citrus fruits and has garnered significant interest for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Understanding the pharmacokinetic profile of naringenin is crucial for its development as a potential therapeutic agent. LC-MS/MS has become the gold standard for the bioanalysis of small molecules in complex biological matrices due to its high selectivity, sensitivity, and speed.[3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the quantitative results. This application note provides a detailed protocol for the extraction and quantification of naringenin in human plasma using a validated LC-MS/MS method with this compound as the internal standard.

Experimental

Materials and Reagents

-

Naringenin (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

LC-MS grade methanol

-

LC-MS grade acetonitrile

-

LC-MS grade formic acid

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

-

Analytical Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) or equivalent

Standard Solutions Preparation

Naringenin Stock Solution (1 mg/mL): Accurately weigh 10 mg of naringenin and dissolve it in 10 mL of methanol.

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

Naringenin Working Solutions: Prepare serial dilutions of the naringenin stock solution with 50:50 (v/v) methanol:water to obtain working solutions at concentrations ranging from 10 ng/mL to 10,000 ng/mL.

IS Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation

-

Thaw human plasma samples and standard/QC samples on ice.

-

To 50 µL of plasma, add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile).

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 10% B in 0.1 min, and re-equilibrate for 1.9 min |

| Total Run Time | 6.0 min |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

| IonSpray Voltage | -4500 V |

| Temperature | 550°C |

| Ion Source Gas 1 | 55 psi |

| Ion Source Gas 2 | 65 psi |

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Declustering Potential (DP) | Collision Energy (CE) |

| Naringenin | 271.1 | 151.0 | -80 V | -35 V |

| This compound (IS) | 275.0 | 151.0 | -80 V | -35 V |

Results and Discussion

Method Validation

The LC-MS/MS method was validated for linearity, precision, accuracy, and recovery according to regulatory guidelines.

Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for naringenin in human plasma. The coefficient of determination (r²) was consistently ≥ 0.998.

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high). The results are summarized in the table below.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| Low | 5 | 4.5 | -2.3 | 5.8 | -1.7 |

| Medium | 50 | 3.1 | 1.8 | 4.2 | 2.5 |

| High | 500 | 2.5 | 0.9 | 3.7 | 1.3 |

Recovery: The extraction recovery of naringenin from human plasma was determined at three QC levels and was found to be consistent and reproducible.

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| Low | 5 | 88.2 |

| Medium | 50 | 91.5 |

| High | 500 | 90.3 |

Experimental Workflow and Signaling Pathway

Conclusion

This application note presents a detailed, validated LC-MS/MS method for the reliable quantification of naringenin in human plasma. The use of this compound as an internal standard, coupled with a simple and rapid sample preparation procedure, makes this method highly suitable for high-throughput bioanalysis in clinical and research settings. The described method offers the sensitivity, specificity, and accuracy required for pharmacokinetic and other studies investigating the therapeutic potential of naringenin.

References

- 1. Naringenin inhibits pro‑inflammatory cytokine production in macrophages through inducing MT1G to suppress the activation of NF‑κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Rapid LC-MS/MS Method for Simultaneous Determination of Ten Flavonoid Metabolites of Naringin in Rat Urine and Its Application to an Excretion Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Naringenin in Biological Matrices using Naringenin-d4 as an Internal Standard

Abstract

This application note provides a detailed protocol for the extraction and quantification of naringenin in biological samples, such as plasma, urine, and tissue homogenates, using a stable isotope-labeled internal standard, Naringenin-d4. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. The protocol includes procedures for sample preparation using both liquid-liquid extraction (LLE) and solid-phase extraction (SPE), followed by optimized LC-MS/MS conditions for accurate quantification. This method is suitable for pharmacokinetic, metabolic, and preclinical studies involving naringenin.

Introduction